molecular formula C12H8ClF B3056525 1,1'-Biphenyl, 4'-chloro-2-fluoro- CAS No. 72093-45-9

1,1'-Biphenyl, 4'-chloro-2-fluoro-

Cat. No.: B3056525
CAS No.: 72093-45-9
M. Wt: 206.64 g/mol
InChI Key: RTXXLXZXOXQGFE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4’-chloro-2-fluoro- is an organic compound with the molecular formula C12H8ClF It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a chlorine and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-2-fluoro- can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For instance, 4-chlorophenylboronic acid can be coupled with 2-fluorobromobenzene under mild conditions to yield 1,1’-Biphenyl, 4’-chloro-2-fluoro-.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 4’-chloro-2-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form biphenyl derivatives with additional functional groups.

    Reduction Reactions: It can be reduced to form biphenyl derivatives with fewer substituents.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can replace the chlorine or fluorine atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to introduce additional functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxybiphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4’-chloro-2-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.

    Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 4’-chloro-2-fluoro- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    1,1’-Biphenyl, 4-chloro-: This compound is similar but lacks the fluorine substituent.

    1,1’-Biphenyl, 4-fluoro-: This compound is similar but lacks the chlorine substituent.

    4-Bromo-2-fluorobiphenyl: This compound has a bromine atom instead of a chlorine atom.

Uniqueness: 1,1’-Biphenyl, 4’-chloro-2-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(2-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXLXZXOXQGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533547
Record name 4'-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-45-9
Record name 4'-Chloro-2-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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